Platelet Aggregation Potency Compared to Clinical Standard Etamsylate
When evaluated for its ability to promote platelet aggregation, the target compound (believed to be Compound N5) demonstrated a 24.7-fold higher potency than the clinically used haemostatic drug etamsylate, as determined by IC50 values [1]. This represents a substantial quantitative advantage in a key pharmacodynamic parameter for haemostatic agents.
| Evidence Dimension | In vitro platelet aggregation potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.87 µmol/L |
| Comparator Or Baseline | Etamsylate (clinical haemostatic drug), IC50 = 46.22 µmol/L |
| Quantified Difference | 24.7-fold lower IC50 (higher potency) |
| Conditions | In vitro platelet aggregation assay; details of agonist and platelet source not specified in available abstract. |
Why This Matters
This superior potency suggests a potentially lower effective dose for achieving haemostasis, which is a critical selection criterion for procurement in preclinical development of new haemostatic agents.
- [1] Nong, W., Zhao, A., Wei, J., Lin, X., Wang, L., & Lin, C. (2017). Synthesis and biological evaluation of a new series of cinnamic acid amide derivatives as potent haemostatic agents containing a 2-aminothiazole substructure. Bioorganic & Medicinal Chemistry Letters, 27(18), 4506-4511. DOI: 10.1016/j.bmcl.2017.07.058 View Source
